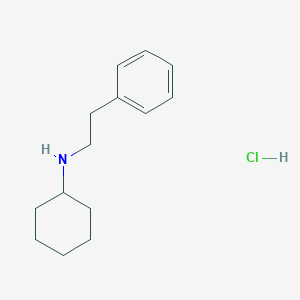

N-(2-Phenylethyl)cyclohexanamine hydrochloride

Description

N-(2-Phenylethyl)cyclohexanamine hydrochloride is a secondary amine salt characterized by a cyclohexane ring linked to an amine group substituted with a 2-phenylethyl moiety. The molecule likely has a molecular formula of C₁₄H₂₁ClN (cyclohexane: C₆H₁₁; phenylethyl: C₈H₈; amine and HCl: +Cl⁻). The phenylethyl group introduces aromaticity and lipophilicity, while the cyclohexane ring contributes to conformational flexibility.

Properties

IUPAC Name |

N-(2-phenylethyl)cyclohexanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N.ClH/c1-3-7-13(8-4-1)11-12-15-14-9-5-2-6-10-14;/h1,3-4,7-8,14-15H,2,5-6,9-12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMGVGCWIMGWPEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NCCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amide Synthesis Using Imidophosphonium Salts

The synthesis of N-(2-phenylethyl)cyclohexanamine hydrochloride can be achieved through a two-step process involving amide formation followed by reduction. A robust method for amide synthesis employs in situ generation of imidophosphonium salts, as demonstrated by recent advancements in carboxylic acid activation.

Reaction Conditions :

-

Carboxylic Acid : Cyclohexanecarboxylic acid

-

Amine : Phenethylamine

-

Activators : N-Chlorophthalimide (1.5 equiv) and triphenylphosphine (1.5 equiv)

-

Solvent : Dichloromethane or acetonitrile

-

Temperature : Room temperature (24°C)

-

Time : 12 hours

Under these conditions, the reaction proceeds via nucleophilic attack of the amine on the activated acyloxy-phosphonium intermediate, yielding N-(2-phenylethyl)cyclohexanamide. This method achieves yields of 85–91% for primary amines.

Reduction of Amide to Amine

The subsequent reduction of the amide to the target amine employs triflic anhydride (Tf₂O) and sodium borohydride (NaBH₄).

Optimized Protocol :

-

Activation : Treat N-(2-phenylethyl)cyclohexanamide with Tf₂O (1.1 equiv) in dichloromethane at 0–5°C for 30 minutes.

-

Reduction : Add NaBH₄ (1.3 equiv) in tetrahydrofuran (THF) and stir at 0°C to room temperature for 1 hour.

Yield : 76–89% for cyclohexyl-substituted amines.

Mechanistic Insight :

The reaction generates an imidoyl triflate intermediate, which undergoes rapid reduction by NaBH₄ to produce the secondary amine. Steric hindrance from the cyclohexyl group minimally impacts yield, making this method suitable for bulky substrates.

Phase Transfer Catalysis (PTC) in Alkylation Reactions

Adaptation of Patent Methodology

A Chinese patent (CN101538223A) outlines a PTC-based synthesis for structurally related amines, offering insights into scalable production. While the patent focuses on an intermediate for praziquantel, its conditions are adaptable to this compound.

Key Steps :

-

Alkylation : React cyclohexylamine with phenethyl bromide in a biphasic system (dichloromethane/water).

-

Catalysis : Use potassium hydroxide (KOH) as a base and polyethylene glycol (PEG-600) as a phase transfer catalyst.

-

Acidification : Treat the crude amine with dry HCl gas in dichloromethane to form the hydrochloride salt.

Optimized Parameters :

-

Molar Ratio : 1:1 (cyclohexylamine : phenethyl bromide)

-

Temperature : 40°C

-

Reaction Time : 10 hours

Advantages :

-

Scalability : Continuous flow reactors enhance mixing and heat transfer.

-

Cost Efficiency : Reduced solvent consumption compared to traditional methods.

Comparative Analysis of Preparation Methods

Yield and Purity Metrics

Operational Considerations

-

Reductive Amination : Superior for sterically hindered substrates but requires stringent moisture control.

-

PTC Alkylation : Economical for large-scale synthesis but necessitates post-reaction purification to remove phase transfer catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(2-Phenylethyl)cyclohexanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

Chemistry

N-(2-Phenylethyl)cyclohexanamine hydrochloride serves as a building block in organic synthesis. It is utilized in the development of novel ligands and catalysts due to its ability to undergo various chemical reactions, including:

- Oxidation : Can be oxidized to yield ketones or aldehydes.

- Reduction : Reduction reactions can convert it into secondary or tertiary amines.

- Substitution : The amine group can participate in nucleophilic substitution reactions.

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate, CrO3 | Ketones, Aldehydes |

| Reduction | Sodium borohydride, LiAlH4 | Secondary or Tertiary Amines |

| Substitution | Alkyl halides, Acyl chlorides | Substituted Phenethyl Derivatives |

Biology

In biological research, this compound is studied for its potential interactions with neurotransmitter receptors and enzymes. Its structural similarities to known bioactive molecules suggest possible applications in neuropharmacology.

Biological Activities :

- Antidepressant Effects : Preliminary studies indicate potential efficacy in alleviating depressive symptoms by modulating serotonin levels.

- Anxiolytic Properties : Research suggests it may reduce anxiety through dopaminergic pathways.

- Anti-inflammatory Activity : Related compounds have shown anti-inflammatory effects, indicating possible therapeutic pathways.

Study on Antidepressant Effects

A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors. The hypothesized mechanism involved modulation of serotonin levels.

Anxiolytic Activity Assessment

Another research project explored the anxiolytic potential using behavioral tests in rodents. Results indicated effective reduction of anxiety responses, likely through interactions with dopamine pathways.

Inflammation Model Studies

Research into the anti-inflammatory properties of this compound showed promise in models of inflammation, suggesting its potential use in therapeutic contexts.

Mechanism of Action

The mechanism of action of N-(2-Phenylethyl)cyclohexanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Impact of Aromatic Substituents

- 2-Phenylethyl vs. Benzyl Groups : The 2-phenylethyl chain in the target compound extends the aromatic system further from the amine compared to benzyl-substituted analogs (e.g., N-[(2-fluorophenyl)methyl]cyclohexanamine hydrochloride ). This elongation may enhance lipophilicity and alter receptor binding kinetics.

- Halogenated Derivatives: Bromine ( ) and fluorine ( ) substituents introduce distinct electronic effects.

Ring System Variations

- Cyclohexane vs. Cyclopentane : N-(2-Phenylethyl)cyclopentanamine hydrochloride ( ) has a smaller, more strained cyclopentane ring, likely reducing conformational flexibility compared to the cyclohexane-based target compound. This difference could impact metabolic stability and intermolecular interactions.

Functional Group Modifications

- Methoxypropyl vs. Phenylethyl : PCMPA hydrochloride ( ) replaces the phenylethyl group with a 3-methoxypropyl chain, introducing an ether oxygen that increases hydrogen-bonding capacity (PSA: 21.26) and alters pharmacokinetic properties.

Biological Activity

N-(2-Phenylethyl)cyclohexanamine hydrochloride is a compound of significant interest in biological and medicinal chemistry due to its potential therapeutic applications and unique structural characteristics. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a cyclohexane ring and a phenylethyl group, which contribute to its unique chemical properties. The compound can act as a ligand, binding to various receptors or enzymes and modulating their activity, leading to diverse biological effects.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

- Receptor Binding : The compound has been identified as a sigma receptor ligand, suggesting its role in modulating neurological pathways .

- Enzyme Interaction : It may also interact with various enzymes, influencing metabolic processes and potentially exhibiting therapeutic effects in conditions such as neurodegenerative diseases .

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Neuroprotective Effects : Studies indicate that the compound may exhibit neuroprotective properties, making it a candidate for treating neurodegenerative disorders .

- Anti-inflammatory Activity : Its structural similarity to other known anti-inflammatory agents suggests potential applications in reducing inflammation.

- Antidepressant Properties : Initial findings suggest that this compound may influence mood regulation pathways, similar to other phenylethylamine derivatives.

In Vitro Studies

In vitro studies have demonstrated that this compound can modulate cellular responses in various human cell lines. For instance:

- Cell Proliferation : Experiments showed that the compound affects the proliferation rates of neuronal cells, indicating potential applications in regenerative medicine .

- Cytotoxicity Assays : Cytotoxicity assays revealed that at certain concentrations, the compound exhibits low toxicity while promoting cell survival under stress conditions.

In Vivo Studies

Animal model studies have provided further insights into the biological activity of this compound:

- Behavioral Assessments : Rodent models treated with the compound exhibited reduced anxiety-like behaviors in standardized tests, supporting its potential antidepressant effects .

- Neuroprotective Efficacy : In models of induced neurodegeneration, administration of the compound resulted in improved cognitive function and reduced neuronal loss .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Phenylethylamine | Simple amine structure | Mood regulation |

| Cyclohexylamine | Cyclohexane ring without phenyl group | Limited receptor modulation |

| N-(2-Phenylethyl)indomethacin amide | COX-2 inhibitor, anti-inflammatory properties | Stronger anti-inflammatory effects |

This comparison illustrates that while similar compounds exist, this compound offers distinct advantages due to its dual functionality as both a sigma receptor ligand and a potential anti-inflammatory agent.

Q & A

Q. What are the recommended methods for synthesizing N-(2-Phenylethyl)cyclohexanamine hydrochloride, and how can purity be optimized?

Answer: A common approach involves reductive amination between cyclohexanone and 2-phenylethylamine, followed by hydrochloric acid salt formation. Key steps include:

- Reaction conditions : Use sodium cyanoborohydride (NaBH3CN) in methanol at 50°C for 12 hours to ensure selective reduction of the imine intermediate .

- Purification : Column chromatography (silica gel, CH2Cl2:MeOH 95:5) removes unreacted amines. Recrystallization in ethanol/water (1:3) enhances purity (>98% by HPLC) .

- Purity validation : Employ NMR (1H/13C) to confirm structural integrity and HPLC (C18 column, 0.1% TFA in acetonitrile/water) to quantify impurities (<2%) .

Q. How should researchers characterize the solubility and stability of this compound under varying pH conditions?

Answer:

- Solubility : Conduct shake-flask experiments in buffered solutions (pH 1–12) at 25°C. The compound exhibits high solubility in acidic media (≥50 mg/mL at pH 2) due to protonation of the amine group, but precipitates at pH >7 .

- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) combined with LC-MS monitoring reveal degradation products (e.g., oxidative byproducts at the cyclohexane ring). Store lyophilized at -20°C under nitrogen to minimize hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data related to receptor binding affinities?

Answer: Discrepancies in receptor affinity (e.g., 5-HT2A vs. σ1 receptors) may arise from assay conditions. Mitigation strategies include:

- Standardized assays : Use radioligand binding assays (e.g., [3H]Ketanserin for 5-HT2A) with uniform membrane preparations from transfected HEK293 cells .

- Control for stereochemistry : Chiral HPLC separates enantiomers, as R/S configurations may exhibit divergent binding profiles (e.g., 10-fold differences in Ki values) .

- Data normalization : Express results relative to reference standards (e.g., clozapine for 5-HT2A) to minimize inter-lab variability .

Q. What advanced analytical techniques are critical for identifying trace impurities in synthesized batches?

Answer:

- LC-HRMS : Resolve isobaric impurities (e.g., N-cyclohexyl analogs) using a Q-TOF mass spectrometer (resolution >30,000) and quantify via external calibration curves .

- NMR DOSY : Differentiate co-eluting contaminants by diffusion-ordered spectroscopy, leveraging differences in hydrodynamic radii .

- XRD : Confirm crystalline form stability, as polymorphic shifts (e.g., hydrate vs. anhydrate) can alter bioavailability .

Q. How can in vitro metabolic pathways be mapped to predict in vivo behavior?

Answer:

- Microsomal incubation : Use human liver microsomes (HLM) with NADPH regeneration systems. Monitor metabolites via UPLC-MS/MS at 0, 30, and 60 minutes. Major pathways include N-dealkylation (yielding cyclohexanamine) and hydroxylation at the phenyl ring .

- CYP inhibition assays : Identify enzymes involved (e.g., CYP3A4/2D6) using isoform-specific inhibitors (ketoconazole for CYP3A4). Adjust dosing protocols if >50% inhibition is observed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.